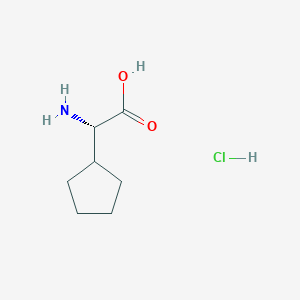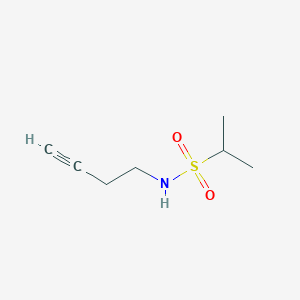
N-(but-3-yn-1-yl)propane-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(but-3-yn-1-yl)propane-2-sulfonamide” is a chemical compound that belongs to the class of sulfonamides . Sulfonamides are well-known motifs in medicinal chemistry, forming a large family of antibacterial agents as well as being found in numerous other drugs .
Synthesis Analysis
The synthesis of sulfonamides involves a range of chemical reactions. For instance, sulfonamides can be synthesized directly from sulfonic acids or its sodium salts under microwave irradiation . The combination of H2O2 and SOCl2 is a highly reactive reagent for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides through oxidative chlorination .Molecular Structure Analysis
The typical structure of a sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Chemical Reactions Analysis
Sulfonamides exhibit a fascinating reactivity profile. They can act as an activating group, protecting group, leaving group, and as a molecular scaffold . They are resistant to hydrolysis while being transition-state mimetics of the peptide bond .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
N-(but-3-yn-1-yl)propane-2-sulfonamide, by analogy, shares structural similarities with sulfonate derivatives that have been synthesized and evaluated for their antimicrobial properties. For instance, the introduction of sulfopropyl and/or sulfobutyl groups into heterocyclic molecules has been shown to confer water solubility and anionic character, potentially leading to biological activity. A study highlighted the synthesis of novel functionalized N-sulfonates, exhibiting a moderate degree of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as tested fungi, suggesting the compound's potential application in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Catalytic Applications in Organic Synthesis
The compound's structural framework suggests its potential utility in catalysis, particularly in facilitating organic synthesis reactions. Research into similar N-sulfonated compounds has demonstrated their effectiveness as catalysts. For example, a novel nano-sized N-sulfonated Brönsted acidic catalyst was shown to promote the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions, indicating the possibility of this compound serving a similar catalytic role in organic synthesis (Goli-Jolodar, Shirini, & Seddighi, 2016).
Cross-Coupling Reactions
Further illustrating the versatility of N-sulfonamide derivatives in chemical synthesis, the catalyzed cross-coupling of bromopyridines with alkyl and aryl sulfonamides has led to the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides. This process, catalyzed by CuI and a pyridine-based ligand, underscores the potential application of this compound in facilitating cross-coupling reactions, which are pivotal in the pharmaceutical industry for constructing complex molecular architectures (Han, 2010).
Modulating Solubility and Thermoresponsive Behavior
The study of zwitterionic polymers, closely related to sulfonamide derivatives, has revealed the potential of such compounds to modulate solubility and exhibit thermoresponsive behavior in water and aqueous salt solutions. This property is crucial for developing smart materials with applications ranging from drug delivery systems to environmental sensing technologies (Hildebrand, Laschewsky, & Wischerhoff, 2016).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with proteins such as the disintegrin and metalloproteinase domain-containing protein 17 .
Mode of Action
It is suggested that it may cleave the membrane-bound precursor of tnf-alpha to its mature soluble form and be responsible for the proteolytical release of soluble jam3 from endothelial cells surface .
Biochemical Pathways
The cleavage of the membrane-bound precursor of tnf-alpha suggests that it may influence the tnf signaling pathway .
Result of Action
The release of soluble jam3 from endothelial cells surface suggests that it may have an effect on cell adhesion and migration .
Biochemische Analyse
Biochemical Properties
The nature of these interactions often involves the formation of hydrogen bonds and ionic interactions, which can influence the function of the interacting biomolecules .
Cellular Effects
It is plausible that this compound could influence cell function by interacting with cellular proteins or enzymes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of N-(but-3-yn-1-yl)propane-2-sulfonamide in animal models .
Metabolic Pathways
Given its structural similarity to other sulfonamides, it could potentially interact with enzymes or cofactors involved in metabolic pathways .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
N-but-3-ynylpropane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-4-5-6-8-11(9,10)7(2)3/h1,7-8H,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWJEYZABOUVQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NCCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
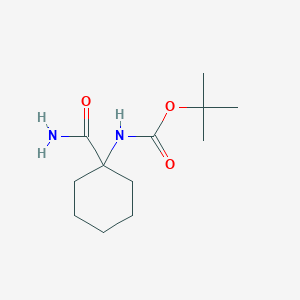
![methyl 4-((3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2967581.png)
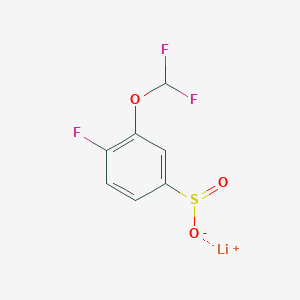
![N-[4-(1,3-Benzodioxol-5-yl)butan-2-yl]-2-chloropropanamide](/img/structure/B2967585.png)
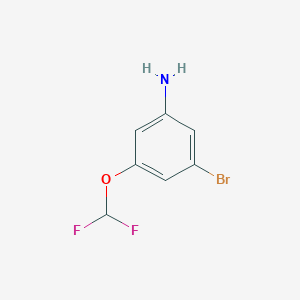
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)pyridine-4-carboxylic acid](/img/structure/B2967588.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2967591.png)
![(2E)-3-anilino-3-[(4-chlorobenzyl)thio]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2967595.png)
![7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2967596.png)
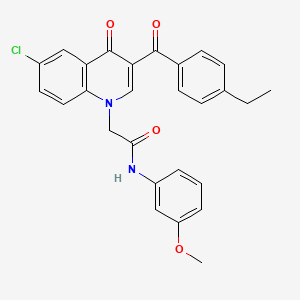
![7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2967598.png)
![4-iodo-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2967599.png)
![2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2967600.png)
